Mercaptomerin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

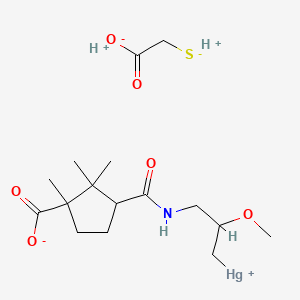

[3-[(3-carboxylato-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury(1+);hydron;2-sulfidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24NO4.C2H4O2S.Hg/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;3-2(4)1-5;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);5H,1H2,(H,3,4);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMQLDDGSMLGDU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].CC1(C(CCC1(C)C(=O)[O-])C(=O)NCC(C[Hg+])OC)C.C(C(=O)[O-])[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27HgNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21259-76-7 (di-hydrochloride salt) | |

| Record name | Mercaptomerin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020223841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901046256 | |

| Record name | Mercaptomerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Decomposes 150-155 °C; insol in benzene /Mercaptomerin sodium/ | |

| Record name | MERCAPTOMERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

20223-84-1 | |

| Record name | Mercaptomerin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020223841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercaptomerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERCAPTOMERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Mercaptomerin's Mechanism of Action on Sulfhydryl Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mercaptomerin, an organomercurial compound, exerts its diuretic effect through the targeted inhibition of critical sulfhydryl-containing enzymes within the renal tubules. This guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, with a focus on its interaction with key renal transport proteins. While this compound is now largely of historical interest due to the development of safer and more effective diuretics, a comprehensive understanding of its mechanism of action remains valuable for toxicological studies and for understanding the fundamental principles of renal physiology and pharmacology. This document details the established mechanism, identifies the primary enzymatic targets, presents available quantitative data on the inhibitory effects of related mercurial compounds, and outlines the experimental approaches used to elucidate this mechanism.

Core Mechanism of Action: Inhibition of Sulfhydryl Enzymes

The diuretic action of this compound is a direct consequence of the reactivity of its mercuric ion (Hg²⁺) with sulfhydryl (-SH) groups of enzymes in the kidney.[1][2] In the acidic environment of the renal tubules, this compound dissociates, releasing Hg²⁺. This ion has a high affinity for and forms covalent bonds with the sulfhydryl moieties of cysteine residues within key transport proteins. This binding event alters the conformation and function of these proteins, leading to a disruption of ion transport and subsequent diuresis.[2]

The primary site of action for mercurial diuretics is the thick ascending limb of the loop of Henle.[3] By inhibiting sodium and chloride reabsorption at this location, this compound leads to an increased excretion of these ions, and consequently water, from the body.

Primary Enzymatic Targets in the Kidney

Research has identified two primary sulfhydryl-containing proteins in the renal tubules as the principal targets for this compound and other mercurial diuretics:

-

Na⁺-K⁺-ATPase: This enzyme, also known as the sodium pump, is a crucial transmembrane protein responsible for maintaining the sodium and potassium gradients across the cell membrane. It is rich in sulfhydryl groups and is a known target for mercurials. Inhibition of Na⁺-K⁺-ATPase disrupts the electrochemical gradient necessary for the function of other transporters, including the Na⁺/K⁺/2Cl⁻ cotransporter.

-

Na⁺/K⁺/2Cl⁻ Cotransporter (NKCC): This cotransporter is responsible for the bulk of sodium and chloride reabsorption in the thick ascending limb of the loop of Henle. The mercuric ion directly inhibits the function of this transporter by binding to its sulfhydryl groups.[4] There are two main isoforms, NKCC1 and NKCC2, with NKCC2 being the kidney-specific isoform primarily responsible for renal salt reabsorption.

Quantitative Data on the Inhibition of Sulfhydryl Enzymes

While specific quantitative data for the inhibition of sulfhydryl enzymes by this compound is scarce in recent literature due to its obsolescence, studies on related mercurial compounds provide valuable insights into the potency of this class of diuretics. The following tables summarize the available data for the inhibition of Na⁺-K⁺-ATPase and the Na⁺/K⁺/2Cl⁻ cotransporter by mercuric chloride (the active principle) and the mercurial diuretic mersalyl.

Table 1: Inhibition of Na⁺-K⁺-ATPase by Mercurial Compounds

| Compound | Enzyme Source | IC₅₀ | Reference |

| Mersalyl | Not specified | 4 µM | [5][6] |

| Mercuric Chloride (HgCl₂) | Not specified | 2.7 µM (at 0.1 mg protein/ml) | [5][6] |

Table 2: Inhibition of Na⁺/K⁺/2Cl⁻ Cotransporter (NKCC1) by Mercuric Chloride

| Compound | Enzyme Source | Kᵢ | Reference |

| Mercuric Chloride (HgCl₂) | Shark NKCC1 | 25 µM | [4] |

| Mercuric Chloride (HgCl₂) | Human NKCC1 | 43 µM | [4] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the maximal enzyme activity. Kᵢ (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

Experimental Protocols

Measurement of Na⁺-K⁺-ATPase Activity

A common method to determine Na⁺-K⁺-ATPase activity is through a colorimetric assay that measures the rate of ATP hydrolysis.

Principle: The enzymatic activity of Na⁺-K⁺-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pᵢ) released from the hydrolysis of ATP. The difference in Pᵢ production in the presence and absence of a specific Na⁺-K⁺-ATPase inhibitor, such as ouabain (B1677812), represents the activity of the enzyme.

General Protocol:

-

Preparation of Renal Tissue Homogenate: Renal tissue (e.g., from rat or rabbit kidney cortex) is homogenized in a suitable buffer to release the membrane-bound enzymes.

-

Reaction Mixture: The homogenate is incubated in a reaction mixture containing ATP, MgCl₂, NaCl, and KCl in a buffered solution at a physiological pH and temperature.

-

Inhibition Assay: Parallel reactions are set up with the addition of varying concentrations of the inhibitor (e.g., this compound). A control reaction with ouabain is also included to determine the specific Na⁺-K⁺-ATPase activity.

-

Quantification of Inorganic Phosphate: The reaction is stopped, and the amount of liberated Pᵢ is measured using a colorimetric method, such as the Fiske-Subbarow method.

-

Data Analysis: The enzyme activity is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.

Measurement of Na⁺/K⁺/2Cl⁻ Cotransporter Activity

The activity of the Na⁺/K⁺/2Cl⁻ cotransporter is typically assessed by measuring the uptake of a radioactive tracer ion, such as ⁸⁶Rb⁺ (as a congener for K⁺), into cells expressing the cotransporter.

Principle: The rate of uptake of ⁸⁶Rb⁺ that is dependent on the presence of extracellular Na⁺ and Cl⁻ and is sensitive to loop diuretics (like bumetanide (B1668049) or furosemide) is taken as a measure of NKCC activity.

General Protocol:

-

Cell Culture: A cell line endogenously expressing or transfected to express the NKCC of interest (e.g., HEK-293 cells expressing human NKCC1) is cultured.

-

Ion Uptake Assay: The cells are incubated in a buffer containing ⁸⁶Rb⁺ and other necessary ions (Na⁺, Cl⁻).

-

Inhibition Assay: The assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound). A known inhibitor like bumetanide is used as a positive control.

-

Measurement of Radioactivity: After the incubation period, the cells are washed to remove extracellular tracer, lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The rate of ion uptake is calculated and plotted against the inhibitor concentration to determine the IC₅₀ or Kᵢ value.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the core mechanism of action of this compound and a typical experimental workflow for its investigation.

Caption: Mechanism of action of this compound in a renal tubular cell.

Caption: General experimental workflow for determining enzyme inhibition by this compound.

Conclusion

This compound acts as a diuretic by releasing mercuric ions that covalently bind to and inhibit essential sulfhydryl-containing enzymes in the renal tubules, primarily Na⁺-K⁺-ATPase and the Na⁺/K⁺/2Cl⁻ cotransporter in the thick ascending limb of the loop of Henle. This inhibition disrupts the normal process of sodium and chloride reabsorption, leading to increased urinary excretion of electrolytes and water. While specific quantitative kinetic data for this compound is limited in contemporary scientific literature, the well-documented effects of related mercurial compounds provide a strong basis for understanding its mechanism and potency. The experimental protocols outlined in this guide represent the foundational methods for investigating the interaction of such compounds with their enzymatic targets. This technical guide serves as a comprehensive resource for professionals in research and drug development seeking a detailed understanding of the molecular pharmacology of this compound.

References

- 1. This compound | C16H27HgNO6S | CID 30005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. THE PHARMACOLOGY OF MERCURIAL DIURETICS * | Semantic Scholar [semanticscholar.org]

- 3. Mercurial diuretic - Wikipedia [en.wikipedia.org]

- 4. Inhibition of Na(+)-K(+)-2Cl(-) cotransport by mercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mercury blocks Na-K-ATPase by a ligand-dependent and reversible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Historical Development and Discovery of Mercaptomerin: A Technical Whitepaper

Introduction

Mercaptomerin, marketed under trade names such as Thiomerin and Diucardyn sodium, represents a significant milestone in the history of diuretic therapy.[1][2] As an organomercurial compound, it emerged from a lineage of drugs that were the most potent diuretics available for several decades. This whitepaper provides a detailed technical overview of the historical development, discovery, mechanism of action, and eventual decline of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the evolution of diuretic agents and the pharmacological principles that guided their creation.

The development of this compound was driven by the need to mitigate the severe toxicities associated with earlier mercurial diuretics, particularly their cardiotoxicity and the pain and irritation caused by intramuscular injection. Its unique chemical structure, incorporating a sulfhydryl-containing moiety, was a deliberate attempt to create a safer therapeutic agent, which allowed for subcutaneous administration—a notable advantage at the time.[3][4]

Historical Context: The Era of Mercurial Diuretics

The diuretic properties of mercury have been recognized for centuries. As far back as the 16th century, inorganic mercury compounds like calomel (B162337) (mercury(I) chloride) were used by physicians such as Paracelsus to treat edema, then known as "dropsy".[5][6][7] However, the modern era of mercurial diuretics began serendipitously. In 1919, a medical student in Vienna, Alfred Vogl, observed that an organic mercurial compound called Merbaphen (Novasurol), being used to treat syphilis, induced significant diuresis in patients.[6][7] This discovery shifted the focus to developing organic mercury compounds specifically for their diuretic effects.

For the next three decades, organomercurials were the cornerstone of diuretic therapy for managing edema in conditions like congestive heart failure.[7] However, their use was plagued by issues of toxicity, including renal damage and severe, sometimes fatal, cardiac arrhythmias.[5][6] This spurred further research to synthesize new compounds with an improved safety profile.

The Synthesis and Discovery of this compound

This compound sodium was developed as a direct response to the shortcomings of its predecessors. The key innovation was the introduction of a thioglycolate group to the molecule.[8] This modification was intended to reduce the compound's toxicity, particularly its effect on the heart, by creating a more stable molecule that was less likely to release free mercuric ions.

Experimental Protocol: Synthesis of this compound

An improved synthesis of this compound was developed to yield a purer, crystalline product. The protocol involves the following key steps, starting from N-allyl-dl,α-camphoramic acid:

-

Mercuration: The starting material is reacted with mercuric acetate (B1210297) in methanol. This step introduces a mercury-containing group to the allyl side chain.

-

Halogenation: The resulting hydroxymercuri compound is then treated with a chloride source to produce the more stable chloromercuri intermediate, N-(3-Chloromercuri-2-methoxypropyl)-dl,α-camphoramic acid.

-

Salt Formation: The chloromercuri intermediate is converted to its sodium salt by reacting it with sodium methoxide (B1231860) in anhydrous methanol.

-

Thioglycolate Displacement: The sodium salt is then treated with disodium (B8443419) thioglycolate. The thioglycolate group displaces the chloride on the mercury atom. This reaction is exothermic and requires cooling to 15-25°C to minimize side reactions.

-

Isolation and Purification: this compound is precipitated from the reaction mixture by adding acetone. It can then be further purified by fractional crystallization from a methanol-acetone mixture to yield the final product in a crystalline form.[8]

Mechanism of Action

The diuretic effect of this compound, like other mercurials, is exerted within the renal tubules. These drugs primarily act on the thick ascending limb of the loop of Henle, a site responsible for reabsorbing a significant portion of filtered sodium chloride.[5][6][9]

Molecular Pathway

-

Dissociation: In the acidic environment of the renal tubules, the this compound molecule is thought to dissociate, releasing a mercuric ion (Hg²+).[6][10]

-

Enzyme Inhibition: The highly reactive Hg²+ ion has a strong affinity for sulfhydryl (-SH) groups on proteins. It binds to and inactivates key enzymes involved in active transport, most notably the Na⁺-K⁺-2Cl⁻ cotransporter.[6][9]

-

Inhibition of Reabsorption: By inhibiting this transporter, this compound blocks the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the blood.[6][10]

-

Diuresis: The increased concentration of these ions in the tubular fluid creates an osmotic gradient that holds water within the tubule, leading to increased urine output (diuresis).[10]

This mechanism also leads to increased excretion of potassium (K⁺) and hydrogen (H⁺) ions in the distal nephron to maintain electrical neutrality, which can result in hypochloremic alkalosis with prolonged use.[6][10]

Pharmacological Properties and Clinical Data

This compound was a significant advance due to its reduced local toxicity, which permitted subcutaneous injection, making it more suitable for long-term and even self-administration by patients.[3][11]

Pharmacokinetics

-

Absorption and Excretion: Following intravenous injection, 60-90% of a dose was excreted in the urine within 24 hours. After subcutaneous injection, about 50% was excreted within 2-3 hours.[12]

Clinical Efficacy

This compound was used effectively for the treatment of edema resulting from congestive heart failure, chronic nephritis, and ascites of liver disease.[9] Clinical trials compared its efficacy to other diuretics. In one study, a single intramuscular dose of 2.0 c.c. of this compound (containing 80 mg of mercury) produced a natriuretic response over 24 hours that was equivalent to a single 80 mg oral dose of furosemide (B1674285) or a 100 mg oral dose of hydrochlorothiazide.[13]

Table 1: Chemical and Physical Properties of this compound Sodium

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₅HgNNa₂O₆S | [1] |

| Molecular Weight | 606.01 g/mol | [1] |

| Appearance | Hygroscopic white powder | [1] |

| Solubility | Freely soluble in water; Soluble in alcohol; Insoluble in ether, benzene | [1][12] |

| Decomposition Temp. | 150-155 °C | [1][12] |

Table 2: Comparative Diuretic Efficacy (24-hour Natriuretic Response)

| Diuretic | Dose | Route | Equivalent Response |

| This compound | 2.0 c.c. (80 mg Hg) | Intramuscular | Baseline |

| Furosemide | 80 mg | Oral | Equivalent to this compound |

| Hydrochlorothiazide | 100 mg | Oral | Equivalent to this compound |

| (Data sourced from a comparative clinical trial)[13] |

Toxicity and Obsolescence

Despite being safer than its predecessors, this compound was not without risks. The primary concerns were related to mercury toxicity.[5]

-

Renal Toxicity: Prolonged use could lead to damage to the renal tubules.[6]

-

Mercurialism: Systemic mercury poisoning was a potential risk.[6]

-

Electrolyte Imbalance: Excessive diuresis could lead to depletion of essential electrolytes.[6]

The capricious nature of severe reactions, including sudden death, remained a concern with all mercurial diuretics, although this compound had a lower cardiac toxicity profile.[5][8]

The discovery and introduction of markedly safer and orally effective diuretic classes ultimately rendered the mercurials obsolete. The thiazide diuretics emerged in the late 1950s, followed by the powerful loop diuretics, such as furosemide, in the mid-1960s.[5][14] These new agents offered comparable or superior efficacy without the inherent risks of mercury toxicity, leading to the discontinuation of this compound and other mercurial diuretics from widespread clinical use.[5]

Conclusion

The story of this compound is a compelling chapter in the history of pharmacology. It represents the apex of mercurial diuretic development, a concerted effort to refine a powerful but toxic class of drugs. The chemical strategies employed in its synthesis, aimed at reducing toxicity while preserving efficacy, highlight an important era of medicinal chemistry. While this compound was ultimately superseded by safer, non-mercurial alternatives, its development provided crucial insights into renal physiology and the principles of drug design, paving the way for the modern diuretic therapies used today.

References

- 1. This compound Sodium [drugfuture.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Study of the mercurial diuretic, thiomerin (this compound), by subcutaneous injection in patients with congestive failure, with special reference to local reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acpjournals.org [acpjournals.org]

- 5. Mercurial diuretic - Wikipedia [en.wikipedia.org]

- 6. ELEMENTAL CHEMISTRY: Mercurial Diuretics [elementalchemistry.in]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmacy180.com [pharmacy180.com]

- 10. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 11. Self-administration of a mercurial diuretic; experience of patients with this compound (thiomerin) sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | C16H27HgNO6S | CID 30005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Clinical Trial of a New Diuretic, Furosemide: Comparison with Hydrochlorothiazide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Mercaptomerin Sodium

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and synthesis of Mercaptomerin sodium, an organomercurial compound formerly utilized as a diuretic.

Chemical Structure and Properties

This compound sodium is a complex organomercurial salt. Its structure consists of a derivative of camphoric acid linked to a methoxypropyl chain which, in turn, is bonded to a mercury atom. The mercury is also coordinated to a thioglycolate group.

The systematic IUPAC name for this compound sodium is sodium ((S)-3-((1R,3S)-3-carboxylato-2,2,3-trimethylcyclopentane-1-carboxamido)-2-methoxypropyl)((carboxylatomethyl)thio)mercury.[1] It is also recognized by other names such as (T-4)-[3-[[(3-Carboxylato-2,2,3-trimethylcyclopentyl)carbonyl]amino]-2-methoxypropyl][mercaptoacetato(2-)-O,S]mercurate(2-) disodium (B8443419).[2]

Table 1: Physicochemical Properties of this compound Sodium

| Property | Value | References |

| CAS Number | 21259-76-7 | [1][2][3] |

| Molecular Formula | C16H25HgNNa2O6S | [1][3] |

| Molecular Weight | 606.01 g/mol | [2][3] |

| Appearance | Hygroscopic white powder | [2] |

| Melting Point | 150-155 °C (with decomposition) | [2][4] |

| Solubility | Freely soluble in water | [2] |

Table 2: Elemental Composition of this compound Sodium

| Element | Percentage |

| Carbon (C) | 31.71% |

| Hydrogen (H) | 4.16% |

| Mercury (Hg) | 33.10% |

| Nitrogen (N) | 2.31% |

| Sodium (Na) | 7.59% |

| Oxygen (O) | 15.84% |

| Sulfur (S) | 5.29% |

(Data sourced from multiple consistent references)[2][5]

Synthesis of this compound Sodium

The synthesis of this compound sodium has been approached through several routes. An improved and well-documented method involves the reaction of a chloromercuri intermediate with disodium thioglycolate.[6]

Caption: Logical workflow for the synthesis of this compound sodium.

This protocol is adapted from the method described by Wendt and Bruce (1958).[6]

Part A: Preparation of dl-N-(γ-Chloromercuri-β-Methoxy)-Propylcamphoramic Acid (IV) [4]

-

Reaction Setup: In a four-necked flask equipped with a stirrer, dropping funnel, drying tube, and thermometer, suspend 31.9 g (0.10 M) of mercuric acetate in 25 ml of methanol. Stir for 30 minutes at room temperature.

-

Addition of Allylcamphoramic Acid: Prepare a solution of 23.9 g (0.10 M) of dl-N-allylcamphoramic acid in 65 ml of methanol. Add this solution dropwise to the mercuric acetate suspension over 30 minutes, ensuring the temperature does not exceed 30°C.

-

Reaction Completion: Continue stirring for one hour, then let the mixture stand overnight at room temperature in the dark.

-

Chloride Salt Formation: Add a solution of 5.9 g (0.10 M) of sodium chloride in 25 ml of water and continue stirring for four hours.

-

Isolation and Purification: Centrifuge the mixture to remove a small amount of gray precipitate. Concentrate the clear supernatant to approximately half its original volume. Drop the concentrated solution into 300 ml of water with stirring to precipitate the product. Filter the white precipitate and dry at 80°C. The crude product can be recrystallized from an acetone-water mixture to yield analytically pure N-(3-Chloromercuri-2-methoxypropyl)-dl,a-camphoramic acid (IV).

Part B: Synthesis of this compound Sodium (X) [6]

-

Preparation of Sodium Salt (V): Dissolve the dried chloromercuri acid (IV) in anhydrous methanol. React this solution with sodium methoxide (B1231860) in methanol to form the sodium salt (V).

-

Thioglycolate Reaction: Treat the solution of the sodium salt (V) with disodium thioglycolate. This reaction is exothermic; maintain the temperature between 15-25°C using an ice bath to minimize side reactions.

-

Precipitation and Isolation: Precipitate the final product, this compound sodium (X), by adding acetone (B3395972) to the reaction mixture.

-

Purification: Filter the product and dry it in vacuo. Further purification can be achieved by fractional crystallization from a methanol-acetone mixture to yield pure this compound sodium as fine needles.

Mechanism of Action as a Diuretic

This compound sodium functions as a mercurial diuretic. The diuretic effect is mediated by the mercuric ion (Hg²⁺). In an acidic environment, the mercuric ion dissociates and binds to sulfhydryl (-SH) groups of enzymes within the renal tubules, particularly in the ascending limb of the loop of Henle.[7][8] This binding inactivates the enzymes responsible for active chloride and sodium reabsorption.[7][8] Consequently, the excretion of sodium and chloride ions, and subsequently water, is increased, leading to diuresis.[7]

Caption: Mechanism of diuretic action of this compound sodium.

This guide provides foundational technical information for professionals engaged in pharmaceutical research and development, offering a detailed look into the chemical nature and synthesis of this compound sodium.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound Sodium [drugfuture.com]

- 3. 001chemical.com [001chemical.com]

- 4. This compound sodium CAS#: 21259-76-7 [chemicalbook.com]

- 5. merckindex.rsc.org [merckindex.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ELEMENTAL CHEMISTRY: Mercurial Diuretics [elementalchemistry.in]

- 8. cdn2.f-cdn.com [cdn2.f-cdn.com]

Physicochemical Properties of Mercaptomerin: A Technical Guide for Researchers

Abstract

Mercaptomerin, an organomercurial compound, was historically utilized as a diuretic agent. While its clinical use has been largely superseded by newer, less toxic diuretics, its unique chemical properties and mechanism of action continue to make it a subject of interest for toxicological and pharmacological research. This technical guide provides an in-depth overview of the physicochemical properties of this compound, intended to support researchers, scientists, and drug development professionals in their investigations. The document details the compound's chemical structure, solubility, stability, and mechanism of action, presenting quantitative data in structured tables and outlining relevant experimental methodologies.

Chemical and Physical Properties

This compound is an organomercuric compound.[1] Its properties are often described for its sodium salt, this compound sodium, which was the form used therapeutically.

General Properties

| Property | Value | Source |

| Chemical Name | [3-[(3-carboxylato-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury(1+);hydron;2-sulfidoacetate | [1] |

| Synonyms | Mercaptomerine, Thiomerin, Mercaptomerina, Mercaptomerinum | [1][2] |

| Appearance | Hygroscopic white powder (for this compound sodium) | [3] |

Molecular and Structural Data

| Property | This compound | This compound Sodium | Source |

| Molecular Formula | C16H27HgNO6S | C16H25HgNNa2O6S | [1][4][5][6] |

| Molecular Weight | 562.0 g/mol | 606.01 g/mol | [1][3][4][5] |

| Exact Mass | 563.126552 Da | [1] | |

| Hydrogen Bond Donor Count | 3 | [2] | |

| Hydrogen Bond Acceptor Count | 7 | [2] | |

| Rotatable Bond Count | 5 | [2] |

Solubility and Stability

Solubility

The solubility of this compound is primarily documented for its sodium salt.

| Solvent | Solubility of this compound Sodium | Source |

| Water | Freely soluble | [3] |

| Alcohol | Soluble | [3] |

| DMSO | Soluble | [4] |

| Benzene | Insoluble | [1][3] |

| Ether | Practically insoluble | [3] |

| Chloroform | Practically insoluble | [3] |

Stability

This compound sodium exhibits the following stability characteristics:

-

Storage: For long-term storage, it is recommended to keep the compound at -20°C for months to years. For short-term storage, 0-4°C for days to weeks is suitable.[4] It should be stored in a dry, dark place.[4]

-

Shipping: The compound is stable enough for a few weeks during ordinary shipping at ambient temperatures.[4]

-

Material Compatibility: this compound sodium has been noted to discolor polyethylene (B3416737) devices.[1]

Experimental Protocols

Determination of Aqueous Solubility

A standard method for determining the aqueous solubility of a compound like this compound sodium involves the shake-flask method.

Methodology:

-

An excess amount of this compound sodium is added to a known volume of distilled or deionized water in a sealed container.

-

The container is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of this compound in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or atomic absorption spectroscopy to quantify the mercury content.

-

The solubility is expressed in mg/mL or mol/L.

Stability-Indicating HPLC Method

To assess the stability of this compound in solution, a stability-indicating HPLC method can be developed.

Methodology:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The gradient or isocratic elution is optimized to achieve good separation of the parent drug from its degradation products.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug is subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products. The method should be able to resolve the parent peak from all degradation product peaks.

-

Stability Study: Solutions of this compound are prepared and stored under defined conditions (e.g., different temperatures and pH values). Aliquots are withdrawn at specified time points and analyzed by the HPLC method to determine the remaining concentration of the drug.

Mechanism of Action: Diuretic Effect

This compound is a mercurial diuretic that exerts its effect primarily in the kidney.[2][7][8][9] The mechanism involves the inhibition of ion transport in the nephron.

The diuretic action of this compound is initiated by the dissociation of the mercuric ion (Hg²⁺) in the acidic environment of the renal tubules.[2][8] This charged mercury ion then binds with high affinity to the sulfhydryl (-SH) groups of proteins, particularly enzymes involved in active transport.[1][2] The primary target is believed to be the Na⁺-K⁺-2Cl⁻ cotransporter located in the thick ascending limb of the Loop of Henle.[7] By inhibiting this transporter, this compound blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood.[2][7] The increased concentration of these ions in the tubular fluid osmotically retains water, leading to diuresis.[2] This increased delivery of sodium to the distal nephron can also lead to an increase in the excretion of potassium and hydrogen ions.[2] The diuretic effect of this compound is pH-dependent and is diminished in alkaline conditions, as the dissociation of the mercuric ion is reduced.[2]

Caption: Mechanism of action of this compound as a diuretic.

Conclusion

This compound, while no longer in widespread clinical use, remains a valuable tool for research into renal physiology and toxicology. Its well-characterized, though now considered archaic, mechanism of action provides a clear example of enzyme inhibition and its physiological consequences. This guide summarizes the key physicochemical properties of this compound to aid researchers in designing and interpreting experiments involving this compound. The provided data and methodologies should facilitate its appropriate handling, formulation, and analysis in a research setting.

References

- 1. This compound | C16H27HgNO6S | CID 30005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 3. This compound Sodium [drugfuture.com]

- 4. medkoo.com [medkoo.com]

- 5. merckindex.rsc.org [merckindex.rsc.org]

- 6. This compound sodium | 21259-76-7 [chemicalbook.com]

- 7. pharmacy180.com [pharmacy180.com]

- 8. ELEMENTAL CHEMISTRY: Mercurial Diuretics [elementalchemistry.in]

- 9. Mercurial diuretic - Wikipedia [en.wikipedia.org]

Mercaptomerin as an Inhibitor of the Na+/K+/2Cl- Cotransporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptomerin is an organomercurial compound that was historically used as a diuretic.[1][2] Its mechanism of action, like other mercurial diuretics, is centered on the inhibition of ion transport in the renal tubules, specifically targeting the Na+/K+/2Cl- cotransporter (NKCC).[2][3] This guide provides an in-depth look at the core mechanism of this compound's inhibitory action on NKCC, supported by available data, detailed experimental protocols, and visual diagrams to facilitate understanding for research and drug development purposes.

The Na+/K+/2Cl- cotransporters (NKCCs) are a class of membrane proteins that facilitate the transport of sodium (Na+), potassium (K+), and chloride (Cl-) ions across the cell membrane.[4] There are two main isoforms: NKCC1, which is widely distributed in the body, and NKCC2, which is found primarily in the kidney's thick ascending limb of the loop of Henle.[4][5] By inhibiting NKCC2, diuretics can reduce the reabsorption of sodium chloride, leading to increased water excretion.[6][7]

Mechanism of Action: Interaction with Sulfhydryl Groups

The primary mechanism by which mercurial diuretics like this compound inhibit the Na+/K+/2Cl- cotransporter is through the interaction of the mercury component with sulfhydryl (thiol) groups of cysteine residues on the transporter protein.[2][3][8] Mercuric ions have a high affinity for these sulfhydryl groups, forming strong covalent bonds.[1][8] This binding is believed to induce a conformational change in the NKCC protein, thereby blocking its ion translocation function.[9] The inhibition of active chloride transport in the thick ascending limb of Henle's loop is a key consequence of this interaction.[10]

Quantitative Data on NKCC Inhibition

| Compound | Transporter | K0.5 (µM) | Cell Type | Reference |

| Inorganic Mercury (HgCl2) | Wild-type NKCC1 | 27.8 ± 8.9 | HEK-293 | [8] |

K0.5 represents the concentration required for half-maximal inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the inhibition of the Na+/K+/2Cl- cotransporter by compounds like this compound.

Protocol 1: Rubidium (86Rb+) Flux Assay for NKCC Activity

This assay is a common method to measure the activity of the Na+/K+/2Cl- cotransporter by using radioactive rubidium (86Rb+) as a tracer for potassium (K+).

1. Cell Culture:

-

Culture human embryonic kidney (HEK-293) cells, or another suitable cell line expressing the target NKCC isoform, in a 24-well plate until confluent.

2. Pre-incubation:

-

Wash the cells twice with a pre-incubation buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 5 mM glucose, 20 mM HEPES, pH 7.4).

-

Pre-incubate the cells for 10-15 minutes at 37°C in the same buffer containing 1 mM ouabain (B1677812) (to inhibit the Na+/K+-ATPase) and varying concentrations of this compound (or a vehicle control). A known NKCC inhibitor like furosemide (B1674285) or bumetanide (B1668049) should be used as a positive control.

3. 86Rb+ Uptake:

-

Initiate the uptake by replacing the pre-incubation medium with a similar buffer containing 1-2 µCi/mL of 86RbCl, 1 mM ouabain, and the respective concentrations of this compound or control compounds.

-

Allow the uptake to proceed for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of transport.

4. Termination and Lysis:

-

Stop the uptake by rapidly aspirating the uptake medium and washing the cells three times with ice-cold wash buffer (e.g., 100 mM MgCl2, 10 mM HEPES, pH 7.4).

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

5. Measurement and Analysis:

-

Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of each lysate to normalize the 86Rb+ uptake.

-

Calculate the bumetanide-sensitive (i.e., NKCC-mediated) 86Rb+ influx by subtracting the influx in the presence of a saturating concentration of bumetanide from the total influx.

-

Plot the percentage inhibition of NKCC-mediated 86Rb+ influx against the concentration of this compound to determine the IC50 value.

Protocol 2: Isolated Perfused Renal Tubule Assay

This ex vivo method allows for the direct study of diuretic effects on a specific segment of the nephron.

1. Tubule Dissection:

-

Isolate thick ascending limbs of Henle's loop from a freshly dissected kidney (e.g., from a rabbit) under a stereomicroscope.

2. Tubule Perfusion:

-

Transfer the isolated tubule to a temperature-controlled chamber on the stage of an inverted microscope.

-

Perfuse the lumen of the tubule with a physiological salt solution and bathe the tubule in a similar solution.

3. Measurement of Transepithelial Voltage and Ion Flux:

-

Measure the transepithelial voltage, which is an indicator of active ion transport.

-

Collect the perfusate and bathing solution to measure ion concentrations (Na+, K+, Cl-) using methods like ion-selective electrodes or flame photometry to determine ion flux.

4. Application of Inhibitor:

-

Add this compound to the luminal perfusate at various concentrations.

-

Continuously monitor the transepithelial voltage and measure ion flux at each concentration to assess the inhibitory effect.

5. Data Analysis:

-

Calculate the percentage inhibition of ion transport as a function of this compound concentration to determine its potency.

Conclusion

While this compound has been largely superseded by safer and more potent diuretics, understanding its mechanism of action on the Na+/K+/2Cl- cotransporter remains relevant for historical context and for the broader understanding of transporter inhibition by mercurial compounds. The primary inhibitory mechanism is the interaction of mercury with sulfhydryl groups on the NKCC protein, leading to a disruption of its ion transport function. Although specific quantitative data for this compound is limited, the available information on inorganic mercury and the established experimental protocols provide a solid foundation for further investigation into the precise molecular interactions and inhibitory profile of this and other organomercurial compounds. The methodologies and diagrams presented in this guide offer a framework for researchers to design and interpret experiments aimed at elucidating the intricacies of NKCC inhibition.

References

- 1. Mechanisms involved in the transport of mercuric ions in target tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The comparative potency of mercurial diuretics using human bio-assay techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 5. Simultaneous determination of five diuretic drugs using quantitative analysis of multiple components by a single marker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mercurial diuretic - Wikipedia [en.wikipedia.org]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition mechanism of NKCC1 involves the carboxyl terminus and long-range conformational coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tubular chloride transport and the mode of action of some diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Mercury in the Biological Activity of Mercaptomerin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptomerin, an organomercurial compound, historically served as a potent diuretic agent. Its therapeutic efficacy is intrinsically linked to the unique chemical properties of the mercury atom within its molecular structure. This technical guide provides an in-depth exploration of the pivotal role of mercury in the biological activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. Although largely superseded by newer, less toxic diuretics, the study of this compound offers valuable insights into renal physiology and the principles of drug design.

The Chemical Basis of Activity: The Role of the Mercuric Ion

The biological activity of this compound is not a function of the intact molecule but rather the dissociation of the mercuric ion (Hg²⁺) in the acidic environment of the renal tubules.[1] This free Hg²⁺ ion is the primary pharmacologically active species. The core of this compound's mechanism lies in the high affinity of the divalent mercuric ion for sulfhydryl (-SH) groups present in various proteins, particularly enzymes within the kidney.[2][3]

Mechanism of Action: Inhibition of Sulfhydryl-Containing Enzymes

The diuretic effect of this compound is primarily achieved through the inhibition of key sulfhydryl-containing enzymes and transport proteins in the renal tubules, with the thick ascending limb of the loop of Henle being a principal site of action.[4] The binding of the mercuric ion to these sulfhydryl groups leads to a conformational change in the proteins, thereby inactivating them.[5]

One of the primary targets is the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC2), a crucial protein for the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood.[6][7] By inhibiting this transporter, this compound effectively reduces the reabsorption of these electrolytes. As water passively follows the osmotic gradient established by solute reabsorption, this inhibition leads to a significant increase in the excretion of water, sodium, and chloride, resulting in diuresis.[8]

The interaction between mercury and sulfhydryl groups is a reversible process, and the administration of sulfhydryl-containing compounds like dimercaprol (B125519) can counteract the effects of mercurial diuretics.[9]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the pharmacokinetics, diuretic potency, and toxicity of this compound. It is important to note that much of the research on this compound was conducted several decades ago, and the data may not be as extensive or precise as for modern pharmaceuticals.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route of Administration | Reference(s) |

| Elimination Half-life | ~1.4 hours (for 6-mercaptopurine (B1684380), a related compound) | Dogs | Intravenous | [10] |

| Excretion | Primarily renal | Humans | Intravenous, Subcutaneous | [11] |

Note: Specific pharmacokinetic data for this compound is limited. The provided half-life is for a related mercapto-compound and should be interpreted with caution.

Table 2: Diuretic Potency of this compound

| Dose | Urine Volume Increase | Sodium (Na⁺) Excretion | Chloride (Cl⁻) Excretion | Species | Route of Administration | Reference(s) |

| 80 mg (as mercury) | Equivalent to 100 mg hydrochlorothiazide (B1673439) | Equivalent to 100 mg hydrochlorothiazide | - | Humans | Intramuscular | [8] |

| 15 mg/kg | Significant increase over 24 hours | - | - | Rats | Intraperitoneal | [12] |

| 6.6 mg/kg | Significant increase | - | - | Dogs | Intravenous | [12] |

Note: The diuretic response to mercurials can be influenced by the acid-base status of the individual, with efficacy being greater in an acidic environment.[1]

Table 3: Acute Toxicity of this compound

| Route of Administration | LD₅₀ | Species | Reference(s) |

| Intravenous (i.v.) | 4.2 g/kg (for a cephalosporin (B10832234) antibiotic, as a proxy) | Rat (male) | [13] |

| Intravenous (i.v.) | 3.5 g/kg (for a cephalosporin antibiotic, as a proxy) | Rat (female) | [13] |

| Subcutaneous (s.c.) | 7-8 g/kg (for a cephalosporin antibiotic, as a proxy) | Mouse | [13] |

| Subcutaneous (s.c.) | 11-12 g/kg (for a cephalosporin antibiotic, as a proxy) | Rat | [13] |

Key Experimental Protocols

The following sections detail generalized methodologies for assessing the biological activity of mercurial diuretics like this compound.

In Vivo Assessment of Diuretic Activity in Animal Models

Objective: To quantify the diuretic, natriuretic, and saluretic effects of this compound in a mammalian model.

Animal Model: Male Wistar rats (150-200 g) are commonly used.[14][15] Dogs can also be utilized for studies requiring larger sample volumes and more complex physiological measurements.[12]

Protocol:

-

Acclimatization and Housing: House animals in metabolic cages to allow for the separate collection of urine and feces.[14] Acclimatize the animals to the cages for at least 24 hours before the experiment.[16]

-

Fasting: Fast the animals for approximately 18 hours prior to the experiment to ensure gastrointestinal tract emptying and reduce variability in absorption, while allowing free access to water.[14]

-

Hydration: To ensure a baseline level of urine flow, preload the animals with a saline solution (e.g., 0.9% NaCl) at a volume of 15-25 mL/kg body weight, administered orally or intraperitoneally.[14][16]

-

Drug Administration:

-

Control Group: Administer the vehicle (e.g., sterile water or saline).[14]

-

Standard Group: Administer a standard diuretic, such as furosemide (B1674285) (e.g., 10 mg/kg, p.o.), for comparison.[14]

-

Test Groups: Administer this compound at various doses (e.g., dissolved in the saline preload for intraperitoneal injection). Doses used in historical studies include 15 mg/kg in rats.[12]

-

-

Urine Collection: Collect urine at regular intervals (e.g., every hour for 5-6 hours) and/or for a total period of 24 hours to capture the full diuretic effect.[12][14]

-

Data Collection and Analysis:

-

Urine Volume: Measure the cumulative urine volume for each animal.

-

Electrolyte Concentration: Analyze urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using flame photometry or ion-selective electrodes.[14][17]

-

Parameters to Calculate:

-

Diuretic Index: Ratio of the urine volume of the test group to the control group.

-

Natriuretic Index: Ratio of the Na⁺ excretion of the test group to the control group.

-

Saluretic Index: Ratio of the (Na⁺ + Cl⁻) excretion of the test group to the control group.

-

-

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound on a specific sulfhydryl-containing enzyme or transporter.

Principle: This assay measures the activity of the target enzyme in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces enzyme activity by 50% (IC₅₀) is a measure of its potency. For mercuric chloride, an IC50 of 54 µM has been reported for the inhibition of the Na+-Pi cotransporter.[18]

General Protocol (Example using Na⁺/K⁺/2Cl⁻ Cotransporter):

-

Preparation of Renal Brush Border Membrane Vesicles (BBMV): Isolate BBMV from the renal cortex of a suitable animal model (e.g., rabbit or rat) using established differential centrifugation techniques.

-

Transport Assay:

-

Pre-incubate the BBMV with varying concentrations of this compound or mercuric chloride for a specified time.

-

Initiate the transport reaction by adding a buffer containing radiolabeled ions (e.g., ⁸⁶Rb⁺ as a tracer for K⁺, ²²Na⁺, and ³⁶Cl⁻).

-

Stop the reaction at specific time points by adding an ice-cold stop solution and rapidly filtering the vesicles.

-

Measure the amount of radioactivity retained by the vesicles using a scintillation counter.

-

-

Data Analysis:

-

Calculate the initial rate of ion uptake for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Quantification of Sulfhydryl Groups

Objective: To measure the effect of this compound on the concentration of sulfhydryl groups in renal tissue.

Principle: Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[19]

Protocol:

-

Tissue Preparation: Homogenize renal cortical tissue from control and this compound-treated animals in a suitable buffer.

-

Reaction:

-

Mix a known amount of the tissue homogenate with a solution of DTNB in a phosphate (B84403) buffer (pH 8.0).

-

Allow the reaction to proceed for a specified time at room temperature.

-

-

Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer.

-

Quantification: Calculate the concentration of sulfhydryl groups using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[19]

Visualizations

Signaling Pathway of this compound's Diuretic Action

Caption: Mechanism of this compound-induced diuresis.

Experimental Workflow for In Vivo Diuretic Assay

Caption: Workflow for assessing diuretic activity in rats.

Logical Relationship of Mercury's Interaction with Sulfhydryl Groups

Caption: Mercury's interaction with sulfhydryl groups.

Conclusion

The diuretic activity of this compound is unequivocally dependent on the presence and reactivity of its constituent mercury atom. The dissociation of the mercuric ion and its subsequent high-affinity binding to sulfhydryl groups of key renal enzymes and transporters, most notably the Na⁺/K⁺/2Cl⁻ cotransporter, is the fundamental mechanism driving its potent diuretic effect. While its clinical use has been discontinued (B1498344) due to toxicity concerns, the study of this compound remains a valuable model for understanding the critical role of specific chemical moieties in drug action and for exploring the intricate transport mechanisms within the nephron. The experimental protocols outlined in this guide provide a framework for the continued investigation of such compounds and their interactions with biological systems.

References

- 1. The subcutaneous administration of this compound; effective mercurial diuretic for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Stimulation of renin secretion by non-diuretic sulfhydryl reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stimulatory and inhibitory effects of sulfhydryl reagent on p-aminohippuric acid transport by isolated renal tubules [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical trial of a new diuretic, furosemide: comparison with hydrochlorothiazide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of membrane sulfhydryl groups in stimulation of renin secretion by sulfhydryl reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetic advantage of local 6-mercaptopurine infusion in a canine renal transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RELATIONSHIP BETWEEN HG-203 EXCRETION RATE AND DIURETIC RESPONSE FOLLOWING HG-203 this compound SODIUM ADMINISTRATION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpp.com [ijpp.com]

- 13. Acute and subacute toxicity studies of AC-1370 sodium in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. japsonline.com [japsonline.com]

- 18. Inhibition of renal Na(+)-Pi cotransporter by mercuric chloride: role of sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the Early Clinical Studies and Therapeutic Applications of Mercaptomerin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptomerin, an organomercurial compound, was a significant therapeutic agent in the mid-20th century, primarily utilized for its potent diuretic effects. As a member of the mercurial diuretic class, it represented a cornerstone in the management of edematous states, particularly those secondary to cardiac and renal dysfunction. This technical guide provides a comprehensive overview of the early clinical studies that shaped our understanding of this compound's efficacy and safety profile, its therapeutic applications, and the experimental methodologies employed during its investigation. Although largely superseded by newer, less toxic diuretics, a review of this compound offers valuable insights into the historical development of diuretic therapy and the pharmacological principles that continue to inform drug discovery today.

Core Mechanism of Action

The diuretic action of this compound, like other mercurial diuretics, is predicated on its interaction with sulfhydryl (-SH) groups of enzymes within the renal tubules.[1][2] The prevailing hypothesis during its time of use was that the mercuric ion (Hg²⁺) dissociates from the parent compound and binds to these sulfhydryl groups, thereby inhibiting key enzymatic processes involved in solute reabsorption.[3] This inhibition was thought to primarily occur in the ascending loop of Henle, where it would block the reabsorption of sodium and chloride ions.[4] The reduced reabsorption of these solutes consequently leads to a decrease in water reabsorption, resulting in diuresis.[4]

Recent understanding of renal physiology clarifies that mercurial diuretics inhibit the Na⁺-K⁺-2Cl⁻ cotransporter in the thick ascending limb of the loop of Henle.[5] This action leads to increased excretion of sodium, chloride, and water.

Signaling Pathway: Inhibition of Renal Sulfhydryl Enzymes

Caption: Proposed mechanism of this compound leading to diuresis.

Early Clinical Studies: A Synthesis of Findings

The early clinical evaluation of this compound occurred predominantly in the late 1940s and 1950s. These studies were crucial in establishing its role in treating severe congestive heart failure and other edematous conditions.[6][7][8] A notable advantage of this compound over its predecessors was its suitability for subcutaneous administration, which was associated with less local irritation and pain compared to other mercurial diuretics.[3][6]

Therapeutic Efficacy in Congestive Heart Failure

Clinical trials in patients with severe congestive heart failure demonstrated that this compound was an effective diuretic.[6] Administration of the drug led to significant weight loss and relief from the signs and symptoms of circulatory congestion.

| Parameter | Observation | Reference |

| Dosage | 1 to 2 mL administered subcutaneously | [6] |

| Frequency | Daily to several times a week, based on clinical response | [9] |

| Primary Outcome | Significant increase in urine output and subsequent weight loss | [10] |

| Secondary Outcome | Amelioration of dyspnea and peripheral edema | [7] |

Experimental Protocols in Early Clinical Trials

The methodologies of clinical trials during the 1940s and 1950s were formative and often lacked the rigorous controls of modern studies.[5] However, they laid the groundwork for future clinical investigation.

Experimental Workflow: Typical Early Clinical Trial of this compound

Caption: A generalized workflow for early clinical trials of this compound.

Therapeutic Applications

Beyond congestive heart failure, this compound found utility in other conditions characterized by fluid retention.

| Indication | Therapeutic Goal |

| Cardiac Edema | Reduction of peripheral and pulmonary edema to improve cardiac function. |

| Nephrotic Syndrome | Management of severe edema and ascites. |

| Cirrhosis with Ascites | Alleviation of abdominal fluid accumulation. |

Adverse Effects and Toxicity

The clinical use of this compound was not without risks, primarily related to its mercury content and its effects on electrolyte balance.

| Adverse Effect | Description |

| Local Reactions | Pain, redness, and induration at the injection site, though generally less severe than with other mercurials.[11] |

| Systemic Toxicity | Potential for renal toxicity with prolonged use, a known risk for all mercurial compounds.[4] |

| Electrolyte Disturbances | Hypochloremic alkalosis, hyponatremia, and hypokalemia could occur due to the potent diuretic effect. |

| Hypersensitivity Reactions | Rare instances of allergic reactions were reported. |

| Cardiac Toxicity | Sudden death was a rare but reported complication, the mechanism of which was not well understood.[4] |

Conclusion

This compound played a pivotal role in the management of edema in the mid-20th century. Early clinical studies, though lacking the methodological rigor of contemporary trials, established its efficacy as a potent diuretic, particularly in patients with congestive heart failure. Its development highlighted the therapeutic potential of targeting renal tubular transport to modulate fluid balance. While its use has been discontinued (B1498344) due to the availability of safer and equally effective diuretics, the study of this compound provides a valuable historical perspective on the evolution of cardiovascular and renal pharmacology. The principles of its mechanism of action and the challenges encountered in its clinical use have informed the development of subsequent generations of diuretic therapies.

References

- 1. Frontiers | Diuretic Effect and Metabolomics Analysis of Crude and Salt-Processed Plantaginis Semen [frontiersin.org]

- 2. The mechanism of action of mercurial preparations on transport processes and the role of thiol groups in the cell membrane of renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE PHARMACOLOGY OF MERCURIAL DIURETICS * | Semantic Scholar [semanticscholar.org]

- 4. Mercurial diuretic - Wikipedia [en.wikipedia.org]

- 5. Renal tubular chloride transport and the mode of action of some diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Trial of this compound in Severe Congestive Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The treatment of congestive heart failure with mercurial diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The status of mercurial diuretics for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acpjournals.org [acpjournals.org]

- 10. A randomized comparison of the effect of two diuretics, a converting enzyme inhibitor, and a sympathomimetic amine on weight loss in diet-refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronic toxicity of thiomerin compared to other mercurial diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Organomercurial Compounds: A Focus on Mercaptomerin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of organomercurial compounds, with a specific focus on Mercaptomerin, a historically significant mercurial diuretic. Organomercurial compounds, characterized by a covalent bond between mercury and a carbon atom, exhibit a complex toxicological profile primarily driven by the high affinity of mercury for sulfhydryl groups in proteins and enzymes. This interaction leads to a cascade of cellular and systemic effects, including enzyme inhibition, oxidative stress, and mitochondrial dysfunction, ultimately resulting in significant organ toxicity, particularly nephrotoxicity. While specific quantitative toxicological data for this compound is sparse due to its historical use and subsequent obsolescence, this guide synthesizes available information on this compound and closely related organomercurial compounds to provide a robust understanding of their toxicokinetics, toxicodynamics, and mechanisms of toxicity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the study of heavy metal toxicology and the development of safer therapeutic agents.

Introduction to Organomercurial Compounds and this compound

Organomercurial compounds are a class of organometallic compounds containing mercury. They have seen a wide range of applications throughout history, from antiseptics and fungicides to diuretics.[1] this compound is an organomercurial compound that was formerly used as a diuretic to treat edema associated with congestive heart failure and other conditions.[2][3] Like other mercurial diuretics, its therapeutic effect is derived from its ability to inhibit ion transport in the renal tubules, leading to increased urine output.[1][2] However, the clinical use of this compound and other mercurial diuretics has been largely discontinued (B1498344) due to their significant toxicity, particularly to the kidneys.[3] The inherent toxicity of these compounds underscores the importance of understanding their detailed toxicological profile.

Toxicokinetics and Toxicodynamics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Organomercurial compounds are generally well-absorbed through various routes of exposure, including oral, dermal, and inhalation. Following absorption, they are distributed throughout the body, with a notable accumulation in the kidneys.[4]

For this compound sodium, intravenous administration results in 60-90% excretion in the urine within 24 hours. Subcutaneous injection leads to 50% excretion in the urine within 2-3 hours. The metabolism of organomercurials involves the cleavage of the carbon-mercury bond, releasing inorganic mercury, which is the primary toxic species. Excretion occurs mainly through the urine and feces.

Mechanism of Action and Toxicity

The primary mechanism of action and toxicity of organomercurial compounds, including this compound, is their high affinity for sulfhydryl (-SH) groups present in proteins and enzymes.[5] This interaction leads to the formation of stable mercaptides, resulting in conformational changes and inactivation of the affected proteins.[2]

In the context of its diuretic effect, this compound is believed to inhibit the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidney.[1] This inhibition is thought to occur through the binding of mercury to sulfhydryl groups on the transporter protein, leading to a reduction in sodium and chloride reabsorption and subsequent diuresis.[1][2]

The toxicity of organomercurials is also directly linked to this sulfhydryl-binding activity. The indiscriminate inhibition of a wide range of sulfhydryl-containing enzymes and proteins disrupts numerous cellular processes, leading to cytotoxicity.

Toxicological Data

Table 1: Acute Toxicity Data for Mercurial Compounds

| Compound | Species | Route of Administration | LD50 | Reference |

| Mercuric Chloride | Rat | Oral | 75 mg/kg | [6] |

| Mercuric Chloride | Mouse | Intravenous | 32 mg/kg (male), 36 mg/kg (female) | [7] |

| Organic Mercurials (average) | Human | - | Reported Fatal Dose: 100 mg |

Disclaimer: The LD50 values for mercuric chloride are provided as a reference for a related mercury compound, as specific LD50 data for this compound is not available.

Table 2: In Vitro Inhibition Data for Mercurial Compounds

| Compound | Target/System | Species | IC50 | Reference |

| Mercuric Chloride | Na+-Pi cotransporter | Rat (renal brush border membrane) | 54 µM | [8] |

| Mercuric Chloride | OCTN2 carnitine transporter | - | 2.5 µM | [9] |

| Methylmercury (B97897) | OCTN2 carnitine transporter | - | 7.4 µM | [9] |

Disclaimer: The IC50 values are for mercuric chloride and methylmercury and are intended to illustrate the inhibitory potential of mercury compounds on renal transporters. Specific IC50 data for this compound on the Na+/K+/2Cl- cotransporter is not available.

Key Signaling Pathways in Organomercurial Toxicity

The toxicity of organomercurial compounds involves the perturbation of several key cellular signaling pathways, primarily stemming from their interaction with sulfhydryl groups and the induction of oxidative stress.

Inhibition of Sulfhydryl-Containing Enzymes

The fundamental mechanism of organomercurial toxicity is the covalent binding of mercury to the sulfhydryl groups of cysteine residues in proteins. This leads to the inhibition of a vast array of enzymes crucial for cellular function.

Caption: Inhibition of sulfhydryl-containing enzymes by organomercurial compounds.

Induction of Oxidative Stress

Organomercurials are potent inducers of oxidative stress. This occurs through two primary mechanisms: the depletion of intracellular antioxidants, such as glutathione (B108866) (GSH), which contains a sulfhydryl group, and the direct generation of reactive oxygen species (ROS). The resulting imbalance between ROS production and antioxidant defense leads to cellular damage.

Caption: Induction of oxidative stress by organomercurial compounds.

Mitochondrial Dysfunction

Mitochondria are key targets of organomercurial toxicity. The disruption of mitochondrial function can occur through the inhibition of sulfhydryl-containing enzymes in the electron transport chain and the opening of the mitochondrial permeability transition pore (mPTP), leading to a collapse of the mitochondrial membrane potential, impaired ATP synthesis, and the release of pro-apoptotic factors.

Caption: Mitochondrial dysfunction induced by organomercurial compounds.

Experimental Protocols

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of a test substance.

Test Animals: Healthy, young adult rats of a single sex (typically females).

Procedure:

-

Dose Selection: Based on available information, a starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[10]

-

Administration: The test substance is administered orally by gavage to a group of three animals.[10]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[11]

-

Stepwise Procedure: Depending on the outcome (mortality or survival), the dose for the next group of animals is adjusted up or down.[10]

-

Endpoint: The test is concluded when enough information is gathered to classify the substance's toxicity.

Caption: Workflow for an acute oral toxicity study (OECD 423).

In Vitro Inhibition of Renal Transporters

Objective: To determine the inhibitory effect of a test compound on a specific renal transporter.

Methodology (Proteoliposome-based assay):

-

Transporter Extraction: The transporter of interest (e.g., OCTN2) is extracted from renal brush border membranes using a detergent.[9]

-

Reconstitution: The extracted transporter is reconstituted into liposomes to form proteoliposomes.[9]

-

Transport Assay: The uptake of a radiolabeled substrate (e.g., [3H]carnitine) into the proteoliposomes is measured in the presence and absence of the test compound at various concentrations.[9]

-

Data Analysis: The rate of substrate uptake is calculated, and the IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.[9]

Caption: Experimental workflow for in vitro transporter inhibition assay.

Conclusion

The toxicological profile of this compound and other organomercurial compounds is dominated by their reactivity with sulfhydryl groups, leading to widespread enzyme inhibition, oxidative stress, and mitochondrial dysfunction. The primary target organ for toxicity is the kidney, a consequence of the high accumulation of mercury in this organ. While specific quantitative toxicity data for this compound is limited, the available information on related compounds provides a strong basis for understanding its potential hazards. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for further research into the toxicology of organomercurial compounds and the development of safer alternatives. A thorough understanding of the mechanisms of organomercurial toxicity is crucial for risk assessment and the protection of human health.

References

- 1. Cellular mechanism of stimulation of renin secretion by the mercurial diuretic mersalyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic toxicity of thiomerin compared to other mercurial diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mercurial diuretic - Wikipedia [en.wikipedia.org]

- 4. The Aging Kidney and the Nephrotoxic Effects of Mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 7. Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of renal Na(+)-Pi cotransporter by mercuric chloride: role of sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the OCTN2 carnitine transporter by HgCl2 and methylmercury in the proteoliposome experimental model: insights in the mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. fda.gov [fda.gov]

Mercaptomerin's Interaction with Renal Tubular Transport Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptomerin, an organomercurial diuretic, has historically been used to increase urine output. Its mechanism of action is intrinsically linked to its effects on the renal tubules. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with renal tubular transport proteins. While direct quantitative data for this compound is limited in contemporary literature, this guide synthesizes available information on mercurial compounds to elucidate the probable mechanisms of interaction. This document details the transporters involved, summarizes the quantitative data available for related mercurial compounds, outlines relevant experimental protocols for studying such interactions, and visualizes the key signaling pathways implicated in mercury-induced nephrotoxicity.

Interaction with Renal Tubular Transport Proteins

The renal excretion and potential nephrotoxicity of mercurial compounds, including this compound, are closely tied to their interaction with a variety of transport proteins located in the proximal tubule of the kidney. These transporters are responsible for the secretion and reabsorption of a wide range of endogenous and exogenous substances.

Organic Anion Transporters (OATs)

Evidence strongly suggests that Organic Anion Transporters, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), play a crucial role in the renal uptake of mercurial compounds.[1] Mercury, when conjugated with thiols like cysteine or N-acetylcysteine, forms complexes that are recognized and transported by OATs located on the basolateral membrane of proximal tubule cells. This transport is a critical step in the accumulation of mercury in the kidney, which can lead to cellular injury. Studies have shown that mercuric conjugates of these thiols are more toxic to cells expressing human OAT1 (hOAT1). Furthermore, this compound has been observed to inhibit the uptake of para-aminohippurate (PAH), a classic OAT substrate, in kidney slices, providing further evidence of its interaction with this transporter family.

Organic Cation Transporters (OCTs)

The interaction of this compound with Organic Cation Transporters, such as OCT2 (SLC22A2), is less well-characterized. However, the observation that this compound can inhibit the uptake of N-methylnicotinamide (NMN), a known OCT substrate, in renal tissue suggests a potential interaction. OCTs are primarily involved in the transport of cationic drugs and endogenous compounds.

Other Transporters

-

Na+/Pi Cotransporter: Mercuric chloride has been shown to be a potent inhibitor of the sodium-phosphate cotransporter in the renal brush border membrane, with a reported half-maximal inhibitory concentration (IC50) of 54 µM.[2] This inhibition is thought to occur through the interaction of mercury with essential sulfhydryl groups of the transporter protein.[2]

-

Na+/K+-ATPase: The Na+/K+-ATPase, or sodium pump, is another target for mercurial compounds. Mercuric chloride is a potent inhibitor of Na+/K+-ATPase activity.[3] The diuretic compound mersalyl (B1676301) has also been shown to inhibit this enzyme.[3] This inhibition can disrupt the sodium gradient that drives many other transport processes in the renal tubule.